![molecular formula C24H24Cl3F6NO B13998972 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol CAS No. 36167-67-6](/img/structure/B13998972.png)
1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenanthrene core, along with a dipropylaminoethanol moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves multiple steps, typically starting with the preparation of the phenanthrene core. The dichloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively. The final step involves the attachment of the dipropylaminoethanol group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol stands out due to its unique combination of dichloro and trifluoromethyl groups. Similar compounds include:
- 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dimethylamino)ethanol
- 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(diethylamino)ethanol These compounds share a similar phenanthrene core but differ in the nature of the aminoethanol group, which can influence their chemical properties and applications .
Properties
CAS No. |
36167-67-6 |
|---|---|
Molecular Formula |
C24H24Cl3F6NO |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
1-[6,7-dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C24H23Cl2F6NO.ClH/c1-3-5-33(6-4-2)12-21(34)16-8-13-7-14(23(27,28)29)9-18(24(30,31)32)22(13)17-11-20(26)19(25)10-15(16)17;/h7-11,21,34H,3-6,12H2,1-2H3;1H |
InChI Key |
CLGBROPZTDVBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(C1=CC2=CC(=CC(=C2C3=CC(=C(C=C31)Cl)Cl)C(F)(F)F)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






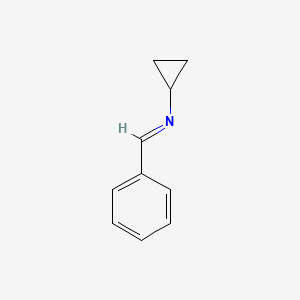
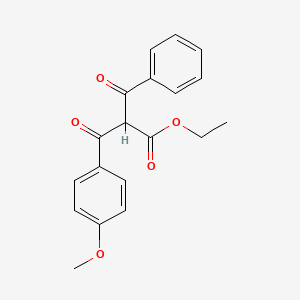

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
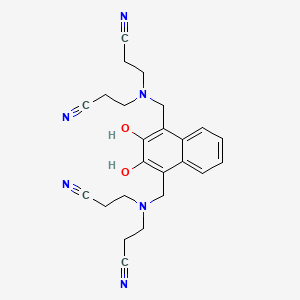

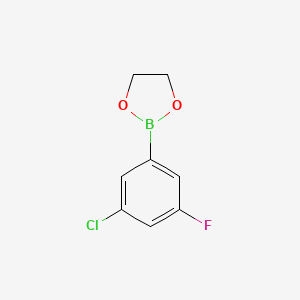
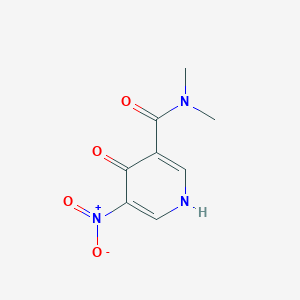
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)

